2,5-Dichloro-4-nitroaniline CAS number and properties
2,5-Dichloro-4-nitroaniline CAS number and properties
An In-Depth Technical Guide to 2,5-Dichloro-4-nitroaniline (CAS: 6627-34-5)
Introduction
2,5-Dichloro-4-nitroaniline is a significant aromatic intermediate belonging to the substituted nitroaniline family of compounds.[1] Identified by its CAS Number 6627-34-5 , this molecule is a cornerstone in the synthesis of a variety of organic compounds.[2] Its chemical architecture, featuring a primary amine, two chlorine atoms, and a nitro group on a benzene ring, imparts a high degree of reactivity and versatility.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, properties, reactivity, applications, and handling protocols. The strategic placement of its functional groups makes it a highly valuable precursor, particularly in the manufacturing of azo dyes and pigments, where it contributes to excellent stability and color strength.[1] Furthermore, its utility extends to the pharmaceutical and agrochemical sectors, where it functions as a key building block for more complex active molecules.[1]
Chemical Properties and Identification
The fundamental physicochemical properties of 2,5-Dichloro-4-nitroaniline are summarized below. These identifiers are crucial for unambiguous substance identification and for predicting its behavior in chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 6627-34-5 | [2][3][4] |
| IUPAC Name | 2,5-dichloro-4-nitroaniline | [4] |
| Synonyms | 2,5-DCPNA, Benzenamine, 2,5-dichloro-4-nitro- | [1][4] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][4] |
| Molecular Weight | 207.01 g/mol | [2] |
| Appearance | Yellow powder to crystal | ChemicalBook |
| Melting Point | 154-158 °C | MySkinRecipes |
| InChI Key | JBXZCPXEYAEMJS-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C(=CC(=C1Cl)[O-])Cl)N | [4] |
Synthesis and Purification
The most established route for synthesizing 2,5-Dichloro-4-nitroaniline starts from 1,4-dichlorobenzene. The process is a classic two-step electrophilic aromatic substitution followed by a nucleophilic aromatic substitution.
Synthetic Pathway
The synthesis involves two primary transformations:
-
Nitration : 1,4-Dichlorobenzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid. The chlorine atoms are ortho, para-directing, but the steric hindrance between them favors nitration at the 2-position, leading to 1,4-dichloro-2-nitrobenzene.
-
Amination : The resulting 1,4-dichloro-2-nitrobenzene is then subjected to amination. The nitro group is strongly electron-withdrawing, activating the chlorine atom para to it for nucleophilic aromatic substitution. Reaction with alcoholic ammonia displaces this chlorine atom to yield the final product, 2,5-Dichloro-4-nitroaniline.[3]
Experimental Protocol (Illustrative)
This protocol is based on the general methodologies for nitration and nucleophilic aromatic substitution reactions as described in the literature.[3]
Step 1: Synthesis of 1,4-Dichloro-2-nitrobenzene
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, slowly add 1.0 equivalent of 1,4-dichlorobenzene to 3.0 equivalents of concentrated sulfuric acid while stirring.
-
Nitration : Cool the mixture to 0-5 °C using an ice bath. Slowly add a pre-mixed solution of 1.1 equivalents of concentrated nitric acid and 1.0 equivalent of concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1,4-dichloro-2-nitrobenzene, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
Step 2: Synthesis of 2,5-Dichloro-4-nitroaniline
-
Reaction Setup : Place the dried 1,4-dichloro-2-nitrobenzene intermediate into a high-pressure autoclave.
-
Amination : Add a significant excess of alcoholic ammonia (e.g., ammonia in ethanol).
-
Reaction Conditions : Seal the autoclave and heat it to a temperature of 160-180 °C for 8-12 hours. The pressure will increase significantly.
-
Work-up : After cooling the reactor to room temperature, vent the excess ammonia in a fume hood. The reaction mixture is transferred, and the solvent is removed under reduced pressure. The resulting solid is suspended in water, stirred, and collected by filtration.
Purification
The crude product can be purified by recrystallization from ethanol or by vacuum sublimation to yield a high-purity yellow crystalline solid. [ChemicalBook]
Chemical Reactivity and Applications
The multifunctionality of 2,5-Dichloro-4-nitroaniline is the source of its chemical utility. The interplay between the electron-donating amine group and the electron-withdrawing nitro and chloro groups defines its reactivity profile.
Core Reactivity
-
Amino Group (-NH₂) : This primary aromatic amine is the most reactive site for electrophilic reagents. It readily undergoes diazotization in the presence of nitrous acid (generated from NaNO₂ and a strong acid) to form a highly reactive diazonium salt. This salt is a key electrophile for azo coupling reactions.[5][6]
-
Nitro Group (-NO₂) : As a strong deactivating and meta-directing group, it significantly influences the electron density of the aromatic ring. Its powerful electron-withdrawing nature activates the ring for certain nucleophilic substitutions and is crucial for the chromophoric properties of the dyes derived from it.
-
Chloro Groups (-Cl) : These atoms are deactivating but ortho, para-directing. They enhance the stability of the molecule and the lightfastness of the resulting pigments. They also subtly modify the electronic properties and solubility of the compound and its derivatives.
Application in Azo Dye Synthesis
The principal industrial application of 2,5-Dichloro-4-nitroaniline is as a diazo component in the synthesis of azo dyes.[1][5] The process involves converting the primary amine into a diazonium salt, which then couples with an electron-rich aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage.
Protocol: Azo Dye Formation (Illustrative)
This protocol outlines the synthesis of an azo dye using 2,5-Dichloro-4-nitroaniline and β-naphthol as the coupling component.
-
Diazotization :
-
Suspend 1.0 equivalent of 2,5-Dichloro-4-nitroaniline in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[7]
-
Slowly add a pre-cooled aqueous solution of 1.05 equivalents of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.
-
-
Azo Coupling :
-
In a separate beaker, dissolve 1.0 equivalent of a coupling component (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.
-
An intensely colored precipitate (the azo dye) will form immediately. Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid dye by vacuum filtration, wash with cold water, and dry.
-
Other Applications
While dye synthesis is its primary use, 2,5-Dichloro-4-nitroaniline also serves as an intermediate in:
-
Pharmaceuticals : As a starting material for synthesizing more complex heterocyclic systems or as a scaffold in medicinal chemistry.[1][8]
-
Agrochemicals : Used in the manufacture of certain herbicides and fungicides due to its reactive functional groups. [MySkinRecipes]
-
Pigments : It is a precursor to high-performance pigments, such as Pigment Yellow 10, which is derived from the related 2,5-dichloroaniline.[9]
Analytical Characterization
Ensuring the purity and identity of 2,5-Dichloro-4-nitroaniline is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of 2,5-Dichloro-4-nitroaniline.
A typical method involves using a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. [SIELC Technologies]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : IR spectra provide confirmation of the key functional groups. Characteristic absorption bands for the N-H stretching of the amine, C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group can be observed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
Safety, Handling, and Storage
2,5-Dichloro-4-nitroaniline is a hazardous substance and must be handled with appropriate precautions.
Hazard Summary
| Hazard Class | Statement | Source(s) |
| Acute Toxicity (Oral) | Fatal if swallowed | chemical label |
| Acute Toxicity (Dermal) | Fatal in contact with skin | chemical label |
| Acute Toxicity (Inhalation) | Fatal if inhaled | chemical label |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | chemical label |
| Environmental Hazard | Toxic to aquatic life with long lasting effects | chemical label |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [Fisher Scientific]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [Fisher Scientific]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [Fisher Scientific]
Storage
Store in a tightly sealed container in a cool, dry, and dark place. Keep it in an inert atmosphere away from incompatible materials such as strong oxidizing agents. [MySkinRecipes]
Conclusion
2,5-Dichloro-4-nitroaniline is a highly versatile and reactive chemical intermediate with significant industrial importance. Its well-defined synthesis and predictable reactivity, centered on its primary amine group, make it an indispensable component in the production of a vast range of azo dyes and pigments. While its utility in the pharmaceutical and agrochemical fields is also noted, its primary value lies in the colorant industry. Due to its significant toxicity, strict adherence to safety and handling protocols is mandatory for its use in any research or industrial setting.
References
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Sarna Chemicals. 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. [Link]
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Justia Patents. Process for the manufacture of 2,6-dichloro-4-nitroaniline. [Link]
- Google Patents. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
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PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline. [Link]
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PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]
- Google Patents.
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PubChem. 2,5-Dichloro-4-nitroaniline. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. [Link]
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ResearchGate. Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). [Link]
- Unknown Source. The Synthesis of Azo Dyes. [No valid URL available]
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Wikipedia. 2,5-Dichloroaniline. [Link]
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PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
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IJIRSET. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
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Justia Patents. Process for the preparation of nitroanilines. [Link]
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PMC - NIH. Classifications, properties, recent synthesis and applications of azo dyes. [Link]
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ResearchGate. Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]
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MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. [Link]
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